molecular formula C11H9ClFNO B2407580 3-chloro-4-fluoro-N-(furan-2-ylmethyl)aniline CAS No. 864421-62-5

3-chloro-4-fluoro-N-(furan-2-ylmethyl)aniline

Cat. No.: B2407580
CAS No.: 864421-62-5
M. Wt: 225.65
InChI Key: QQVZNBIDRWSYPW-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(furan-2-ylmethyl)aniline is an organic compound with the molecular formula C11H9ClFNO. It is a derivative of aniline, where the aniline ring is substituted with chlorine and fluorine atoms, and the nitrogen atom is bonded to a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(furan-2-ylmethyl)aniline typically involves the reaction of 3-chloro-4-fluoroaniline with furan-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .

Industrial Production Methods

For industrial-scale production, the process may involve the hydrogenation of 3-chloro-4-fluoronitrobenzene to 3-chloro-4-fluoroaniline, followed by reductive amination with furan-2-carbaldehyde. The hydrogenation step is typically catalyzed by palladium on carbon (Pd/C) under a hydrogen atmosphere .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(furan-2-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-4-fluoro-N-(furan-2-ylmethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(furan-2-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4-fluoro-N-(furan-2-ylmethyl)aniline is unique due to the presence of both chlorine and fluorine atoms on the aniline ring, combined with the furan-2-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-chloro-4-fluoro-N-(furan-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO/c12-10-6-8(3-4-11(10)13)14-7-9-2-1-5-15-9/h1-6,14H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVZNBIDRWSYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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